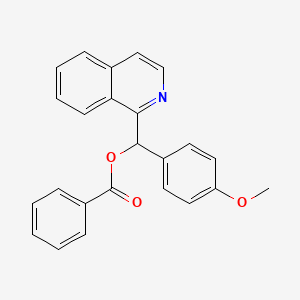

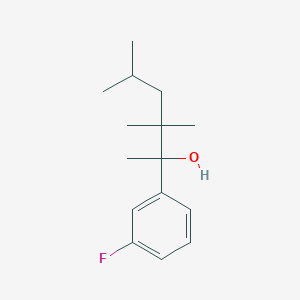

Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. The compound is known for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Antiproliferative Activity Towards Cancer Cells

Research on indenopyrazoles, a related class of compounds, has shown promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. A specific compound was classified as a tubulin inhibitor, suggesting a potential mechanism for its antiproliferative effects by inhibiting tubulin polymerization, thereby inducing cell cycle arrest in cancer cells (Minegishi et al., 2015).

Adenosine A(3) Receptor Affinity

Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, indicating their potential for therapeutic applications in conditions where modulation of adenosine receptor activity is beneficial. Structure-affinity analysis highlighted the importance of specific substituents for receptor affinity, providing a basis for the design of potent adenosine A(3) receptor antagonists (van Muijlwijk-Koezen et al., 2000).

Effects on Blood Pressure and Respiration

A study on isoquinolines' effects on blood pressure, pulse rate, respiration, and smooth muscle activity highlighted the nuanced physiological impacts of structural variations within isoquinoline compounds. This research aids in understanding how different functional groups, such as methoxy or hydroxy groups, influence biological activity, which could inform the design of isoquinoline-based therapeutics (Fassett & Hjort, 1938).

Synthetic Methodologies

Developments in synthetic methodologies for isoquinoline derivatives, such as novel routes to 3,4-dihydroisoquinolin-1(2H)-ones, are crucial for advancing the chemical diversity and potential applications of these compounds in drug discovery and material science (Zhanguo, 2008).

Tubulin Polymerization Inhibition

Methoxy-substituted indoles, closely related to isoquinolines, were studied for their ability to inhibit tubulin polymerization, a key mechanism in the development of anticancer therapies. This research underscores the relevance of methoxy groups in enhancing the biological activity of isoquinoline derivatives (Gastpar et al., 1998).

Propiedades

IUPAC Name |

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3/c1-27-20-13-11-18(12-14-20)23(28-24(26)19-8-3-2-4-9-19)22-21-10-6-5-7-17(21)15-16-25-22/h2-16,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPKQCHBJQETBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

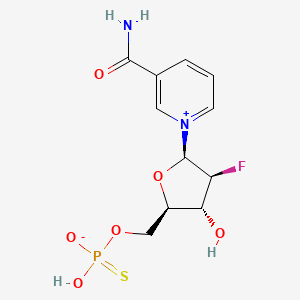

![2-Cyclopentyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2685466.png)

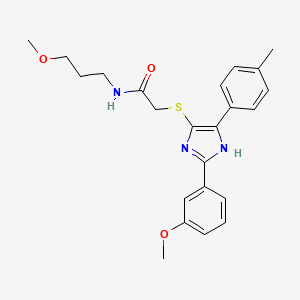

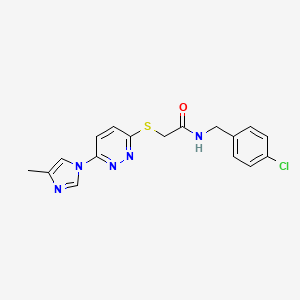

![N-[(5-methylfuran-2-yl)methyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2685474.png)

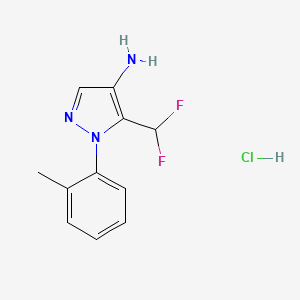

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2685476.png)

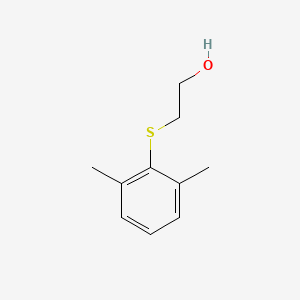

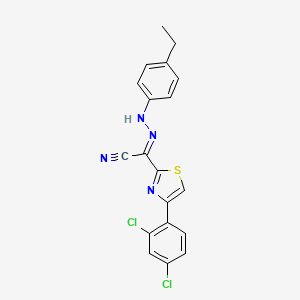

![2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile](/img/structure/B2685477.png)

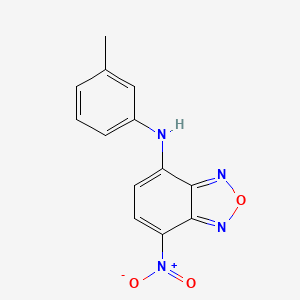

![N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2685480.png)